2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate
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Overview
Description
2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylate ester group at the 3-position. The ester group is further connected to an oxolane (tetrahydrofuran) ring via an ethyl linker. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloropyridine-3-carboxylic acid with 2-(oxolan-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 6-chloropyridine-3-carboxylic acid and 2-(oxolan-2-yl)ethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity. The oxolane ring may also play a role in its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-2-yl)ethyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
2-(Oxolan-2-yl)ethyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
2-(Oxolan-2-yl)ethyl 6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(Oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the pyridine ring, oxolane ring, and ester group provides a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
2-(oxolan-2-yl)ethyl 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-11-4-3-9(8-14-11)12(15)17-7-5-10-2-1-6-16-10/h3-4,8,10H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLBJLYXGVTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCOC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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